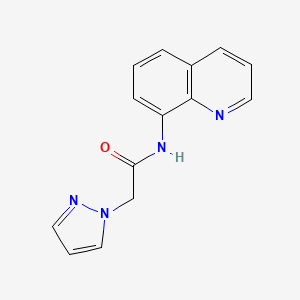
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is not fully understood. However, it has been shown to interact with various receptors and enzymes in the brain, including dopamine receptors, serotonin receptors, and acetylcholinesterase. It has been suggested that it may act as a modulator of neurotransmitter systems in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase activity, suggesting its potential use as a treatment for Alzheimer's disease. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is its relatively simple synthesis method and high yield. It also has good solubility in various solvents, making it easy to use in lab experiments. However, one of the limitations is its relatively low stability, which can lead to degradation over time. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its interactions with specific receptors and enzymes in the brain. Additionally, it may be useful to explore its potential as a tool compound for studying other neurotransmitter systems in the brain. Finally, further research is needed to improve its stability and half-life, which could enhance its potential as a drug candidate.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide involves the reaction of 4-hydroxyphenylpiperidine with cyclopropylmethylamine and subsequent carbonylation using carbon monoxide and palladium catalyst. The yield of this reaction is around 70%, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, it has been used as a tool compound to study the mechanism of action of various receptors and enzymes. In neuroscience, it has been used to study the role of neurotransmitters and their receptors in the brain.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15-5-3-13(4-6-15)14-7-9-18(10-8-14)16(20)17-11-12-1-2-12/h3-6,12,14,19H,1-2,7-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFZRMWKCXMYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCC(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)